molecular formula C14H10ClIN2O2 B284367 4-chloro-N-[(4-iodophenyl)carbamoyl]benzamide

4-chloro-N-[(4-iodophenyl)carbamoyl]benzamide

Cat. No.: B284367
M. Wt: 400.6 g/mol
InChI Key: JATNELXDFIFWCA-UHFFFAOYSA-N
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Description

4-chloro-N-[(4-iodophenyl)carbamoyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 4-position of the benzamide ring and an iodophenylcarbamoyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(4-iodophenyl)carbamoyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-iodoaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(4-iodophenyl)carbamoyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of different oxidized products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amines.

Scientific Research Applications

4-chloro-N-[(4-iodophenyl)carbamoyl]benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(4-iodophenyl)carbamoyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-phenylbenzamide
  • 4-iodo-N-phenylbenzamide
  • 4-chloro-N-((4-bromophenyl)carbamoyl)benzamide

Uniqueness

4-chloro-N-[(4-iodophenyl)carbamoyl]benzamide is unique due to the presence of both chloro and iodo groups, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C14H10ClIN2O2

Molecular Weight

400.6 g/mol

IUPAC Name

4-chloro-N-[(4-iodophenyl)carbamoyl]benzamide

InChI

InChI=1S/C14H10ClIN2O2/c15-10-3-1-9(2-4-10)13(19)18-14(20)17-12-7-5-11(16)6-8-12/h1-8H,(H2,17,18,19,20)

InChI Key

JATNELXDFIFWCA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC(=O)NC2=CC=C(C=C2)I)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=O)NC2=CC=C(C=C2)I)Cl

Origin of Product

United States

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